1-(tert-Butyl) 2-methyl (2S,3R)-3-aminopyrrolidine-1,2-dicarboxylate
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Overview
Description
1-(tert-Butyl) 2-methyl (2S,3R)-3-aminopyrrolidine-1,2-dicarboxylate is a compound that features a tert-butyl group, a methyl group, and an aminopyrrolidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-methyl (2S,3R)-3-aminopyrrolidine-1,2-dicarboxylate typically involves the introduction of the tert-butoxycarbonyl group into the pyrrolidine structure. This can be achieved through a series of reactions including esterification and amination. One efficient method involves the use of flow microreactor systems, which provide a more sustainable and versatile approach compared to traditional batch processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 2-methyl (2S,3R)-3-aminopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(tert-Butyl) 2-methyl (2S,3R)-3-aminopyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,3R)-3-aminopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the aminopyrrolidine structure may interact with biological receptors or enzymes, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((2S,3R)-3-hydroxy-4-((2-(methyl-d3)propyl-1,1,2,3,3,3-d6)amino)-1-phenylbutan-2-yl)carbamate
- 1-tert-Butyl-2-methyl-(2S,3R)-3-hydroxypyrrolidin-1,2-dicarboxylate
Uniqueness
1-(tert-Butyl) 2-methyl (2S,3R)-3-aminopyrrolidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C11H20N2O4 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,3R)-3-aminopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-7(12)8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8+/m1/s1 |
InChI Key |
NUUJRBUQBLFWEQ-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)OC)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)N |
Origin of Product |
United States |
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